Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate
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Overview
Description
Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses hydrazine derivatives and ketones or aldehydes under acidic conditions . For instance, the Fischer indole synthesis of hydrazine with cyclohexanone using methanesulfonic acid under reflux in methanol yields tricyclic indole derivatives .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes. The use of solid alumina and room temperature conditions for cross-coupling reactions has been explored for the preparation of various indole derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common in indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidizing and reducing agents . Reaction conditions often involve reflux in solvents like methanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-2,6-piperidinedione
Uniqueness
What sets this compound apart is its unique structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 3-oxo-1,2-dihydrobenzo[f]indole-2-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)12-13(16)10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7,12,15H,1H3 |
InChI Key |
VDFKXUSGQOTFBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC3=CC=CC=C3C=C2N1 |
Origin of Product |
United States |
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